molecular formula C24H19N5O B11212195 1-(3-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212195
M. Wt: 393.4 g/mol
InChI Key: KWEOFPCVCIXBDL-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a molecular formula of C17H13N5O. It is known for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 1-(3-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

1-(3-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C24H19N5O

Molecular Weight

393.4 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H19N5O/c1-17-6-5-7-19(14-17)29-24-22(15-27-29)23(25-16-26-24)28-18-10-12-21(13-11-18)30-20-8-3-2-4-9-20/h2-16H,1H3,(H,25,26,28)

InChI Key

KWEOFPCVCIXBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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